molecular formula C6H6FNO B134415 2-Amino-5-fluorophenol CAS No. 53981-24-1

2-Amino-5-fluorophenol

Cat. No.: B134415
CAS No.: 53981-24-1
M. Wt: 127.12 g/mol
InChI Key: IIDUNAVOCYMUFB-UHFFFAOYSA-N
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Description

2-Amino-5-fluorophenol is an organic compound with the molecular formula C6H6FNO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 are substituted by an amino group and a fluorine atom, respectively. This compound is known for its applications in the synthesis of various pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorophenol can be synthesized from 2,4-difluoroaniline through a one-step process. The reaction involves the treatment of 2,4-difluoroaniline with potassium hydroxide in water at a temperature range of 50-80°C. The reaction mixture is then heated to distill off the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous distillation units to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-fluorophenol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-fluorophenol
  • 2-Amino-6-fluorophenol
  • 2-Amino-3-fluorophenol

Comparison: 2-Amino-5-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. For instance, the position of the fluorine atom can influence the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

2-amino-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDUNAVOCYMUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202291
Record name Phenol, 2-amino-5-fluoro-
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-24-1
Record name 2-Amino-5-fluorophenol
Source CAS Common Chemistry
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Record name Phenol, 2-amino-5-fluoro-
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Record name Phenol, 2-amino-5-fluoro-
Source EPA DSSTox
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Record name 2-Amino-5-fluorophenol
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Synthesis routes and methods I

Procedure details

To 500 mg of 10% palladium on carbon in a Parr bottle containing 50 ml of anhydrous ethanol was added a solution of 10 g (64 mmol) 5-fluoro-2-nitrophenol in 150 ml ethanol. The flask was evacuated, charged with hydrogen and shaken on a Parr apparatus for 1 hour. The catalyst was removed by filtration through. Celite® and the filtrate was evaporated to dryness in vacuo to give 7.54 g (93% yield) of a dark solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

3-fluoro 6-nitro phenol (2 g, 11 mmol) was treated with 10% Pd/C (1 g) at 23° C. The reaction mixture was flushed with hydrogen gas and the reaction was allowed to stir 12 h before it was filtered through celite. The filtrate was concentrated in vacuo to afford the title compound (1.4 g, 77%). EI-MS m/z 169 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-nitrophenol (500 mg, 3.18 mmol) and tin (II) chloride (1.76 g, 9.2 mmol) in ethanol (10 mL) was heated at 80° C. under argon. After 30 min, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH 7-8), by addition of 5% aqueous sodium bicarbonate, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. Evaporation of the solvent gave the title compound (335 mg, 83%). 1H NMR (CD3OD/CDCl3): d 6.6 (m, 1H), 6.38 (dd, 1H, J=8.3 Hz and J=2.8 Hz), 6.29 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

A suspension of 3-fluoro-6-nitrophenol (500 mg, 3.18 mmol) and zinc (2.10 g, 31.8 mmol) in acetic acid (7.3 mL) was stirred overnight at room temperature. The reaction mixture was filtered through celite and washed with DCM. After evaporation and distillation under vacuum (2.10−2 mbar) of the solvents, the residue was dissolved in DCM. The organic phase was washed with a saturated solution of NaHCO3 and brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (DCM/MeOH 99.5:0.5) to yield 177 mg (1.39 mmol, 44%) of 2-amino-5-fluorophenol as an orange solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorophenol
Reactant of Route 2
2-Amino-5-fluorophenol
Reactant of Route 3
2-Amino-5-fluorophenol
Reactant of Route 4
2-Amino-5-fluorophenol
Reactant of Route 5
2-Amino-5-fluorophenol
Reactant of Route 6
2-Amino-5-fluorophenol
Customer
Q & A

Q1: What is the significance of 2-Amino-5-fluorophenol in scientific research?

A: this compound serves as a crucial building block in synthesizing this compound-N,N,O-triacetic acid trimethyl ester [], a precursor to fluorescent indicators like 5F-APTRA-AM []. These indicators are invaluable tools for studying intracellular magnesium ion (Mg2+) concentrations.

Q2: What are the different synthesis methods for this compound and how do they compare?

A: Two primary methods are employed for synthesizing this compound: reduction using iron powder (method I) and catalytic hydrogenation (method II) []. Research indicates that method II (catalytic hydrogenation) yields a product of superior quality and quantity compared to method I []. The study also delves into the synthesis conditions, influential factors, and potential impurities associated with each method [].

Q3: How do intracellular calcium chelators, particularly BAPTA derivatives, interact with the slow Ca2+-dependent K+ current (IsAHP) in hippocampal CA1 neurons?

A: Research reveals that the interaction of BAPTA derivatives with IsAHP is contingent upon their concentration, affinity for Ca2+, and binding kinetics []. High-affinity chelators like 5,5'-dimethyl BAPTA and BAPTA initially enhance IsAHP decay time but eventually abolish it []. Conversely, intermediate-affinity chelators like 4,4'-difluoro BAPTA extend the decay phase without impacting the current amplitude []. This suggests that by altering the intracellular Ca2+ signal, BAPTA derivatives can modulate the IsAHP current.

Q4: What analytical techniques are employed to characterize and confirm the structure of this compound and related compounds?

A: A combination of analytical techniques is utilized to ascertain the structural identity of the synthesized compounds. These include High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (HNMR), Mass Spectrometry (MS), and Ultraviolet-Visible Spectroscopy (UV) []. These techniques provide complementary data on the compound's purity, molecular weight, and structural characteristics, confirming its successful synthesis.

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